
Liothyronine sodium
説明
Liothyronine sodium is a synthetic form of triiodothyronine (T3), a thyroid hormone critical for regulating metabolism, protein synthesis, and cellular energy utilization. Clinically, it is used to treat severe hypothyroidism and hypothyroid coma due to its rapid onset of action (effects within hours) and short duration (24–48 hours) . Unlike levothyroxine (T4), which requires peripheral conversion to T3, liothyronine directly binds to thyroid hormone receptors, making it 10–20 times more potent on a microgram basis .
特性
CAS番号 |
55-06-1 |
---|---|
分子式 |
C15H12I3NNaO4 |
分子量 |
673.96 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1 |
InChIキー |
LXHCVQFUTOUZEQ-YDALLXLXSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+] |
異性体SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.[Na] |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na] |
外観 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
55-06-1 |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
3,3',5-Triiodothyronine Cytomel Liothyronine Liothyronine Sodium T3 Thyroid Hormone Thyroid Hormone, T3 Triiodothyronine |
製品の起源 |
United States |
準備方法
Chemical Synthesis of Liothyronine Sodium
Core Synthetic Pathways
This compound (C₁₅H₁₁I₃NNaO₄) is synthesized via iodination of tyrosine derivatives. The primary route involves monoiodination of O-(4-hydroxyphenyl)-3,5-diiodo-L-tyrosine to yield liothyronine (3,3',5-triiodo-L-thyronine), followed by sulfation and sodium salt formation. Key steps include:
-
Iodination : Introducing iodine atoms at specific positions on the tyrosine backbone.
-
Sulfation : Reacting liothyronine with chlorosulfonic acid in N,N-dimethylacetamide (DMAc) to form T3-sulfate intermediates.
-
Purification : Chromatography using polystyrene resin (e.g., Amberlite XAD 1600) and crystallization with ethanol to isolate the sodium salt.
A scalable synthesis protocol developed by Organic Process Research & Development achieved kilogram-scale production with 95% purity, critical for preclinical and clinical applications.
Table 1: Synthesis Parameters for this compound
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Iodination | I₂, KI, HCl, Ethanol | 78 | 92 |
Sulfation | ClSO₃H, DMAc, 0–5°C | 85 | 89 |
Crystallization | Ethanol, 25°C | 91 | 95 |
Compounding and Formulation Strategies
Compounded Slow-Release Capsules
For patients requiring tailored dosing, this compound is compounded into slow-release capsules. A standardized formulation combines 5 µg this compound with 100 µg selenium in a hypromellose (HPMC) matrix to prolong release over 10 hours.
Table 2: Slow-Release Capsule Composition
Component | Function | Concentration |
---|---|---|
This compound | Active ingredient | 5 µg/capsule |
Selenium | Antioxidant cofactor | 100 µg/capsule |
Avicel PH-102 | Binder | 30% w/w |
HPMC K4M | Sustained-release agent | 45% w/w |
This formulation mitigates rapid T3 clearance, mimicking physiological hormone secretion. In vitro dissolution studies in pH 6.8 phosphate buffer demonstrated 80% drug release within 10 hours using USP Apparatus I (basket method, 100 rpm).
Industrial-Scale Production and Quality Control
Crystallization and Polymorphism Management
This compound’s bioavailability depends on crystalline form stability. The sodium salt is crystallized from ethanol-water mixtures (3:1 v/v) at 25°C to yield monoclinic crystals with consistent solubility (15 mg/mL in DMSO). Polymorphic transitions are monitored via X-ray diffraction to ensure batch uniformity.
Stability Optimization
Liquid formulations face degradation challenges due to T3’s sensitivity to light and oxidation. Patent US-9050307-B2 addresses this by stabilizing levothyroxine (T4) in oral solutions using ascorbic acid (0.1% w/v) and nitrogen sparging. While focused on T4, this method informs this compound’s stabilization in parenteral formulations.
Sustained-Release Tablet Manufacturing
Matrix Tablet Design
Sustained-release tablets leverage hydrophilic matrices to modulate T3 release. A prototype formulation combines:
-
This compound : 25 µg/tablet
-
HPMC K15M : 40% w/w (retards diffusion)
-
Lactose monohydrate : 25% w/w (filler)
-
Magnesium stearate : 1% w/w (lubricant)
In vivo studies in hypothyroid models showed steady T3 plasma levels over 24 hours, reducing dosing frequency.
Analytical Characterization
Spectroscopic and Chromatographic Assays
Identity and purity are verified using:
Table 3: Analytical Specifications for this compound
Parameter | Specification | Method |
---|---|---|
Assay | 97.0–103.0% | HPLC-UV |
Related substances | NMT 2.0% total impurities | HPLC-UV |
Residual solvents | Ethanol < 5000 ppm | GC-FID |
Regulatory and Pharmacopeial Considerations
This compound must comply with USP monographs for thyroid preparations, which stipulate:
化学反応の分析
Absorption and Distribution
- Absorption : Liothyronine sodium is nearly completely absorbed (95%) from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved within 120 minutes.
- Protein Binding : Unlike levothyroxine (T4), liothyronine is not firmly bound to plasma proteins, enabling rapid tissue distribution.
Pharmacokinetic Parameters :
Parameter | Value (Mean ± SD) |
---|---|
Plasma Half-Life | 1–2 days |
T1/2 (IV) | 216 ± 51 minutes |
Volume of Distribution | 45 ± 13 mL/min |
Conversion in Peripheral Tissues
- Deiodination : T3 is inactivated via removal of iodine atoms by deiodinases, producing reverse T3 (rT3) and other metabolites.
- Conjugation : T3 undergoes glucuronidation and sulfation in the liver for excretion.
Reaction Example :
Stability and Degradation
- Storage Conditions : this compound tablets must be stored at 15–30°C to maintain stability. Injectable forms require refrigeration (2–8°C).
- Hydrolysis : The sodium salt is susceptible to hydrolysis in acidic or basic conditions, leading to degradation.
Degradation Pathway :
Hormone-Receptor Interactions
Liothyronine binds to nuclear thyroid hormone receptors (TRα/β), activating transcription of genes involved in metabolism, growth, and differentiation.
Mechanism :
Adverse Reactions
Excess liothyronine triggers hyperthyroidism-like effects, including:
- Cardiovascular : Increased heart rate (tachycardia) and arrhythmias.
- Metabolic : Weight loss and hyperthermia.
Toxicity Threshold :
Key Research Findings
- Pharmacokinetic Variability : A study comparing liothyronine and levothyroxine found T3 levels peaked within 2 hours post-administration, with no significant differences in cardiovascular parameters.
- Therapeutic Efficacy : Liothyronine therapy reduced body weight by 2.3 kg over 12 weeks in hypothyroid patients compared to T4 monotherapy.
科学的研究の応用
Treatment of Hypothyroidism
Liothyronine sodium is indicated for treating hypothyroidism, especially in patients who do not respond adequately to levothyroxine (LT4) alone. It can be used as a replacement therapy or in combination with LT4 to optimize thyroid hormone levels. Studies have shown that some patients experience improved symptoms when liothyronine is added to their treatment regimen, particularly those with persistent fatigue and cognitive dysfunction despite normal TSH levels.
Case Study: Combination Therapy
A clinical case demonstrated that a patient with primary hypothyroidism who was unresponsive to LT4 alone showed significant improvement in energy levels and mood after the addition of this compound to their treatment plan. This highlights the importance of personalized medicine in managing thyroid disorders.
Management of Myxedema Coma
This compound is critical in treating myxedema coma, a life-threatening condition resulting from severe hypothyroidism. The rapid action of T3 allows for quick restoration of metabolic functions in critically ill patients. In emergency settings, intravenous administration of liothyronine can lead to rapid clinical improvement.
Clinical Protocol
In cases of myxedema coma, the standard protocol involves administering liothyronine intravenously at doses ranging from 5 to 20 micrograms, depending on the patient's response and severity of the condition.
Thyrotoxicosis Management
This compound can serve as an adjunct therapy in managing thyrotoxicosis, particularly during treatment with antithyroid medications like carbimazole. It helps prevent subclinical hypothyroidism that may develop during the course of treatment.
Efficacy Evidence
Clinical trials have indicated that using liothyronine alongside carbimazole can effectively manage thyroid hormone levels without exacerbating symptoms of hyperthyroidism.
Research and Development in Novel Delivery Systems
Recent advancements have focused on improving the delivery mechanisms for this compound to enhance its therapeutic efficacy and minimize side effects. Various formulations are being explored, including:
- Sustained Release Formulations: These aim to maintain stable T3 levels over extended periods, reducing peaks and troughs associated with conventional dosing.
- Nanoparticle Encapsulation: Research has shown that encapsulating liothyronine in nanoparticles can enhance its delivery to specific tissues, such as the brain, potentially improving outcomes in neurodegenerative conditions.
Cardiovascular Applications
Emerging studies suggest that this compound may have beneficial effects on cardiovascular health, particularly in patients with heart failure and low thyroid hormone levels. T3 has been shown to improve cardiac contractility and reduce systemic vascular resistance.
Clinical Observations
Patients with heart failure receiving liothyronine therapy demonstrated improved exercise capacity and quality of life metrics compared to those on standard heart failure treatments alone.
Research Findings Summary Table
Application Area | Description | Key Findings |
---|---|---|
Hypothyroidism | Replacement or adjunct therapy for LT4 | Improved symptoms in resistant cases |
Myxedema Coma | Emergency treatment for severe hypothyroidism | Rapid clinical improvement with IV administration |
Thyrotoxicosis | Adjunct therapy during antithyroid treatment | Prevents subclinical hypothyroidism |
Novel Delivery Systems | Sustained release and nanoparticle formulations | Enhanced therapeutic efficacy and targeted delivery |
Cardiovascular Health | Potential benefits in heart failure management | Improved cardiac function and patient quality of life |
作用機序
類似の化合物との比較
類似の化合物
レボチロキシンナトリウム: もう1つの合成甲状腺ホルモンですが、トリヨードチロニン(T3)ではなく、チロキシン(T4)を模倣します。
乾燥甲状腺抽出物: 動物の甲状腺から得られる天然の製品で、T3とT4の両方を含んでいます。
独自性
リオチロニンナトリウムは、レボチロキシンナトリウムと比較して、その作用の開始が速いという点で独特であり、ミクセデーマ昏睡などの緊急事態に特に役立ちます。 また、マイクログラムあたりの効力がより強く、より強力で迅速な治療効果をもたらします.
類似化合物との比較
Pharmacokinetic and Physicochemical Properties
Parameter | Liothyronine Sodium (T3) | Levothyroxine Sodium (T4) |
---|---|---|
Chemical Formula | C₁₅H₁₁I₃NNaO₄ | C₁₅H₁₀I₄NNaO₄ |
Molecular Weight | 672.96 g/mol | 798.86 g/mol |
Solubility | Soluble in NaOH, NH₃; limited in H₂O | Soluble in alkaline solutions |
Onset of Action | 2–4 hours | 3–5 days |
Duration | 24–48 hours | 7–10 days |
Bioavailability | ~95% | ~70–80% |
Half-Life | 1–2 days | 6–7 days |
Primary Use | Severe hypothyroidism, rapid response | Primary hypothyroidism maintenance |
Clinical Efficacy and Outcomes
Liothyronine vs. Levothyroxine
Combination Therapy (T4 + T3)
- Conversely, a 1999 study (n=33) noted improved mood and cognitive performance with combination therapy, attributed to direct T3 effects on brain function .
- Safety Concerns : Long-term T3 use risks iatrogenic hyperthyroidism, arrhythmias, and bone loss. Most guidelines recommend combination therapy only in select cases with proven T4 resistance or persistent symptoms .
Regulatory and Bioequivalence Considerations
- Liothyronine : The FDA mandates single-dose crossover studies in healthy adults to establish bioequivalence, with baseline-adjusted T3 plasma levels as the endpoint .
- Levothyroxine : Bioequivalence assessments are contentious due to narrow therapeutic index and variability in dissolution testing. Some argue current methods inadequately reflect clinical equivalence .
生物活性
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity:
- Absorption : Approximately 95% of liothyronine is absorbed within four hours post-administration, allowing for rapid therapeutic effects.
- Distribution : Unlike thyroxine (T4), liothyronine is not firmly bound to serum proteins, making it more readily available to tissues.
- Half-life : The biological half-life of liothyronine is about 2.5 days, which facilitates quick dosage adjustments in clinical settings.
Clinical Applications
This compound is utilized in various clinical scenarios:
- Hypothyroidism Treatment : It serves as a replacement therapy for patients with insufficient endogenous thyroid hormone production.
- TSH Suppression : It is used to suppress thyroid-stimulating hormone (TSH) levels in certain thyroid cancers.
- Diagnostic Aid : Liothyronine can assist in diagnosing hyperthyroidism by evaluating the responsiveness of the pituitary gland to thyroid hormones.
Case Study 1: Liothyronine-Induced Thyrotoxicosis
A 29-year-old bodybuilder experienced symptoms consistent with thyrotoxicosis after long-term use of liothyronine at doses between 50-100 µg daily. Blood tests revealed significant hypokalemia, prompting potassium supplementation and cessation of liothyronine use. The patient recovered without further complications.
Case Study 2: Iatrogenic Thyrotoxicosis
Another case involved a patient who developed iatrogenic thyrotoxicosis due to compounded liothyronine capsules. The patient presented with hypernatremia and hypokalemia, requiring hospitalization for electrolyte management. This case highlighted the risks associated with compounded medications and the need for careful monitoring during treatment.
Case Study 3: Liothyronine Augmentation in Depression
A 17-year-old female was prescribed liothyronine as an adjunct therapy for depression but subsequently developed symptoms indicative of thyrotoxicosis. This case underscored the necessity for close monitoring when using liothyronine, especially in populations such as adolescents where atypical laboratory results may arise.
Summary of Research Findings
The following table summarizes key pharmacological data regarding this compound:
Parameter | Value |
---|---|
Absorption | ~95% within 4 hours |
Biological Half-life | ~2.5 days |
Maximum Pharmacologic Response | 2-3 days |
Mechanism | Agonist at thyroid receptors |
Primary Actions | Increases BMR, protein synthesis, cellular metabolism |
Q & A
Basic Research Questions
Q. What are the key chemical and pharmacological properties of liothyronine sodium relevant to experimental design?
this compound (C₁₅H₁₁I₃NNaO₄; MW 672.96) is the sodium salt of triiodothyronine (T₃), a potent thyroid hormone receptor (THR) agonist with higher affinity for THR-β1 than THR-α . Its stability in aqueous solutions is pH-dependent, requiring controlled storage conditions (e.g., pH 8–9, protected from light) to prevent deiodination . Researchers must account for its short half-life (~1 day in vitro) when designing time-course studies .
Methodological Guidance :
Q. How does this compound’s mechanism of action influence receptor-binding assays?
this compound binds nuclear thyroid hormone receptors (THR-α/β), modulating gene transcription via thyroid response elements . Its lipophilic nature requires solvent systems (e.g., DMSO) to enhance cellular uptake in in vitro assays.
Methodological Guidance :
Q. What analytical methods are recommended for assessing this compound stability in research formulations?
Stability studies should employ:
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-response data across studies?
Discrepancies often arise from:
Methodological Guidance :
Q. What experimental design considerations are critical for in vivo vs. in vitro studies of this compound?
- In vivo : Monitor serum thyroid-stimulating hormone (TSH) suppression as a biomarker of systemic activity. Use pair-fed controls to distinguish metabolic effects from appetite changes .
- In vitro : Account for serum interference (e.g., thyroxine-binding globulin in cell media) by using charcoal-stripped fetal bovine serum .
Methodological Guidance :
Q. How can researchers address challenges in quantifying this compound’s off-target effects?
Off-target effects (e.g., cardiac arrhythmias) may stem from THR-α activation. Strategies include:
Q. What statistical models are optimal for analyzing this compound’s non-linear pharmacokinetics?
Use non-compartmental analysis (NCA) for initial profiling, followed by physiologically based pharmacokinetic (PBPK) modeling to incorporate tissue-specific uptake and enterohepatic recirculation .
Methodological Guidance :
Q. How can this compound research be optimized for translational impact?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。